molecular formula C9H15NO2 B12503978 5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one

5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12503978
M. Wt: 169.22 g/mol
InChI Key: QWVQMHZSOJBWNR-UHFFFAOYSA-N
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Description

5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. . This compound, with its unique structure, has shown promise in various scientific research fields.

Preparation Methods

The synthesis of 5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones . This method is advantageous as it uses readily available and inexpensive synthetic precursors. The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the cyclization process. The reaction conditions often include moderate temperatures and extended reaction times to ensure complete conversion.

Chemical Reactions Analysis

5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the hydroxyl or methyl groups on the pyrrolone ring .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-hydroxy-3,4-dimethyl-1-propyl-2H-pyrrol-5-one

InChI

InChI=1S/C9H15NO2/c1-4-5-10-8(11)6(2)7(3)9(10)12/h8,11H,4-5H2,1-3H3

InChI Key

QWVQMHZSOJBWNR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C(=C(C1=O)C)C)O

Origin of Product

United States

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